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molecular formula C9H12N2O3S B181696 4-(Pyridin-3-ylsulfonyl)morpholine CAS No. 26103-48-0

4-(Pyridin-3-ylsulfonyl)morpholine

Cat. No. B181696
M. Wt: 228.27 g/mol
InChI Key: BYBGTJZHRACDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06979741B2

Procedure details

4-(Pyridine-3-sulfonyl)-morpholine (25 mmol, 5.7 g) was shaken with platinum (IV) oxide (500 mg) in ethanol (50 mL) at 60° C. under hydrogen at 50 psi for 16 h. Reduction was incomplete so the catalyst was removed by filtration, the solvent evaporated under vacuum and the residue dissolved in a mixture of water (50 mL) and acetic acid (10 mL) with warming. Platinum (IV) oxide (1 g) was added and hydrogenation at 50 psi was continued for a further 70 h at 60° C. The catalyst was removed by filtration and the solvent was evaporated under vacuum to give an orange gum which was redissolved in water and the solution (pH 4-5) was extracted with dichloromethane (×3). The aqueous layer was evaporated to a small volume under vacuum, made strongly basic by the addition of 4 M sodium hydroxide solution, xylenes were added and the solvents were removed under vacuum. The residue was agitated with dichloromethane and anhydrous sodium sulfate, the solids removed by flitration through Celite® and the filtrate evaporated under vacuum to give 4-(piperidine-3-sulfonyl)-morpholine as a waxy orange solid (1.3 g, 22%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([S:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)(=[O:9])=[O:8])[CH:2]=1>C(O)C.O.[Pt](=O)=O>[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([S:7]([N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)(=[O:8])=[O:9])[CH2:2]1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
N1=CC(=CC=C1)S(=O)(=O)N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The residue was agitated with dichloromethane and anhydrous sodium sulfate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a mixture of water (50 mL) and acetic acid (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with warming
ADDITION
Type
ADDITION
Details
Platinum (IV) oxide (1 g) was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange gum which
EXTRACTION
Type
EXTRACTION
Details
the solution (pH 4-5) was extracted with dichloromethane (×3)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated to a small volume under vacuum
ADDITION
Type
ADDITION
Details
made strongly basic by the addition of 4 M sodium hydroxide solution, xylenes
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the solids removed by flitration through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
N1CC(CCC1)S(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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